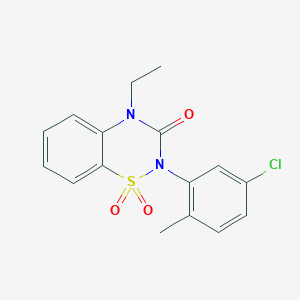

![molecular formula C14H17F3N2O3 B6451033 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2549012-39-5](/img/structure/B6451033.png)

2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are generally related to the introduction of TFMP groups within other molecules. This is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are thought to be influenced by the presence of a fluorine atom and a pyridine in their structure .作用機序

Target of Action

The primary targets of 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with kinases, particularly casein kinase 1 (CK1) isoforms such as CK1γ and CK1ε . These kinases play crucial roles in regulating various cellular processes, including cell cycle progression, apoptosis, and circadian rhythms.

Mode of Action

The compound binds to the active site of CK1 isoforms, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to alterations in signaling pathways. The binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the kinase active site .

Biochemical Pathways

By inhibiting CK1 isoforms, the compound affects several biochemical pathways. One significant pathway is the Wnt signaling pathway, where CK1 is involved in the phosphorylation of β-catenin. Inhibition of CK1 prevents β-catenin degradation, leading to its accumulation and subsequent activation of Wnt target genes. This can result in changes in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed due to its lipophilic nature, allowing it to cross cell membranes easily. It is distributed widely in tissues, particularly those with high kinase activity. Metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative reactions. The compound is excreted mainly via the kidneys .

Result of Action

At the molecular level, the inhibition of CK1 isoforms leads to reduced phosphorylation of target proteins, altering their activity and stability. At the cellular level, this can result in changes in cell cycle progression, apoptosis, and gene expression. For example, the accumulation of β-catenin can promote cell proliferation and survival, which may have implications in cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. The stability of the compound is affected by pH, with optimal activity observed in neutral to slightly acidic conditions. High temperatures can lead to degradation, reducing efficacy. Additionally, the presence of other kinase inhibitors or substrates can compete with the compound, affecting its binding and overall effectiveness .

This comprehensive understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in targeting kinase-related pathways in diseases such as cancer.

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Kinase Inhibitors

特性

IUPAC Name |

2-methoxy-1-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-21-9-13(20)19-6-5-10(7-19)8-22-12-4-2-3-11(18-12)14(15,16)17/h2-4,10H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVWKQJIPKXFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)

![tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6450978.png)

![N-methyl-N-[1-(oxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6450985.png)

![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)

![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6451013.png)

![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)

![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B6451030.png)

![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B6451031.png)

![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B6451040.png)